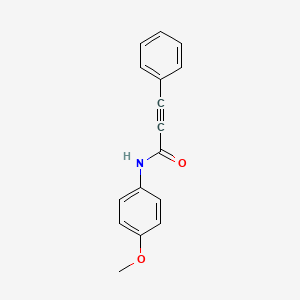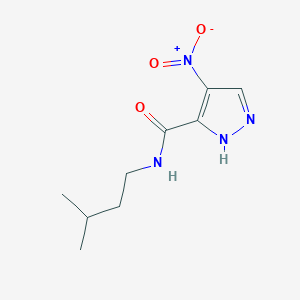![molecular formula C20H20N2O4 B5424118 N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide](/img/structure/B5424118.png)
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide, also known as NSC 39084, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acrylamide family, which is known for its diverse biological activities. NSC 39084 has been shown to have a wide range of biochemical and physiological effects, making it an interesting target for further investigation.
Mécanisme D'action
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide 39084 exerts its effects through a variety of mechanisms, including inhibition of HDACs and PKC. HDAC inhibition leads to changes in chromatin structure and gene expression, while PKC inhibition affects cell signaling pathways. This compound 39084 has also been shown to induce apoptosis (programmed cell death) in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound 39084 has a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. It has been shown to have anti-tumor activity in various cancer cell lines, as well as neuroprotective effects in animal models of neurodegenerative diseases. This compound 39084 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide 39084 has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, this compound 39084 also has some limitations. Its complex synthesis process and relatively high cost may limit its widespread use in certain research areas. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide 39084. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to better understand its mechanism of action and optimize its efficacy and safety for clinical use. Additionally, this compound 39084 may have applications in other areas, such as epigenetics and inflammation. Further research is needed to fully explore the potential of this compound and its derivatives.
Méthodes De Synthèse
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide 39084 can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the use of a palladium-catalyzed cross-coupling reaction between a furylboronic acid and a vinyl chloride. The resulting intermediate is then reacted with a morpholine derivative and a phenylacrylamide to yield this compound 39084. The synthesis of this compound 39084 is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Applications De Recherche Scientifique
N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]-3-phenylacrylamide 39084 has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and protein kinase C (PKC). These enzymes play important roles in cellular processes such as gene expression and cell signaling, and their dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-N-[(Z)-1-(furan-2-yl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19(9-8-16-5-2-1-3-6-16)21-18(15-17-7-4-12-26-17)20(24)22-10-13-25-14-11-22/h1-9,12,15H,10-11,13-14H2,(H,21,23)/b9-8+,18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBONNUXPFRSDOL-KRTQKBBRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=CO2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C/C2=CC=CO2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B5424050.png)
![1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5424055.png)
![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5424056.png)


![4-[4-(benzyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5424073.png)
![N,N-dimethyl-6-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5424074.png)
![(2R*,3S*,6R*)-5-(2-fluorobenzoyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5424079.png)
![[4-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5424086.png)
![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5424102.png)
![ethyl 1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5424108.png)
![1-[2-(4-fluorophenyl)ethyl]-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5424113.png)

![4-{2-(benzoylamino)-3-[(3-hydroxypropyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5424131.png)